2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. The reaction is catalyzed by a Lewis acid such as hafnium triflate under solvent-free conditions . This method is efficient and yields high purity products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Biginelli reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2(1H)-quinolinone: Shares a similar core structure but lacks the pyrimidinecarboxamide moiety.
Phenanthridone: Another isoquinoline derivative with different functional groups.
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its combination of isoquinoline and pyrimidinecarboxamide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxo-N-phenyl-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-18-12-17(19(26)21-16-8-2-1-3-9-16)22-20(23-18)24-11-10-14-6-4-5-7-15(14)13-24/h1-9,17H,10-13H2,(H,21,26)(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNYYHAIMRBZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(CC(=O)N3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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